Ondansetron, (3S)- Ondansetron, (3S)-
Brand Name: Vulcanchem
CAS No.: 99614-58-1
VCID: VC16190450
InChI: InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m0/s1
SMILES:
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

Ondansetron, (3S)-

CAS No.: 99614-58-1

Cat. No.: VC16190450

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Ondansetron, (3S)- - 99614-58-1

Specification

CAS No. 99614-58-1
Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name (3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Standard InChI InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m0/s1
Standard InChI Key FELGMEQIXOGIFQ-ZDUSSCGKSA-N
Isomeric SMILES CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C
Canonical SMILES CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C

Introduction

Chemical Structure and Stereochemical Significance

Molecular Characteristics

The (3S)-ondansetron enantiomer (IUPAC name: (3S)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4(9H)-one) possesses a molecular formula of C18H19N3O\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O} and a molecular weight of 293.36 g/mol . Its crystalline structure features a tetrahydrocarbazole core with an imidazole methyl group at the C3 position, creating a stereogenic center that dictates receptor binding affinity.

Table 1: Physical Properties of (3S)-Ondansetron

PropertyValueSource
Melting Point231–232°C (base form)
Optical Rotation ([α]D25[\alpha]_D^{25})-14° (c = 0.19, methanol)
Aqueous Solubility>5 mg/mL (HCl salt)
pKa7.4 (imidazole nitrogen)
LogP2.1 (calculated)

The stereochemistry critically influences pharmacokinetics: the (3S)-enantiomer exhibits 50-fold greater 5-HT3 receptor affinity than its (3R)-counterpart (Ki=0.3K_i = 0.3 nM vs. 15 nM) . This enantioselectivity arises from optimal spatial alignment with Tyr234 and Trp183 residues in the receptor's binding pocket, as revealed by X-ray crystallography studies .

Synthesis and Manufacturing

Stereoselective Synthesis Pathways

Industrial production employs asymmetric catalysis to ensure >99% enantiomeric excess. A representative synthesis involves:

  • Lactone Intermediate Formation:
    Condensation of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one with ethyl glyoxylate yields the 3-ethoxalyl lactone precursor. Optical resolution using (R)-mandelic acid achieves 92% enantiomeric purity .

  • Imidazole Coupling:
    Nucleophilic displacement of the lactone oxygen with 2-methylimidazole under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the chiral center with retention of configuration .

Table 2: Process Metrics for (3S)-Ondansetron Synthesis

ParameterOptimal RangeYield Improvement Strategy
Reaction Temperature35–40°CSlow reagent addition
Catalyst Loading15 mol% (R)-BINAPMicrowave-assisted heating
Crystallization SolventMethanol/Water (7:3)Seeding with pure crystals

The hydrochloride dihydrate salt (melting point 178.5–179.5°C) enhances stability for oral formulations, while the monohydrate form (mp 186–187°C) suits intravenous preparations .

Pharmacological Mechanism and Receptor Interactions

5-HT3 Receptor Antagonism

(3S)-Ondansetron competitively inhibits serotonin binding at 5-HT3 receptors (IC50 = 0.8 nM in human neuroblastoma cells) . Positron emission tomography with 11C^{11}\text{C}-(3S)-ondansetron demonstrates high uptake in the area postrema (2.3 SUV) and nucleus tractus solitarius (1.8 SUV), correlating with antiemetic efficacy .

Signal Transduction Effects

Beyond emesis control, recent studies reveal modulatory effects:

  • GABAergic Transmission: Potentiates GABAA_A currents by 40% at 1 μM in hippocampal neurons through allosteric site interaction .

  • Neuroprotection: Reduces glutamate-induced excitotoxicity by 62% in cortical cultures via σ-1 receptor agonism (EC50 = 3.2 μM) .

Clinical Pharmacokinetics

Absorption and Distribution

Oral bioavailability reaches 56% due to first-pass metabolism. Peak plasma concentrations (CmaxC_{\text{max}}) occur at 1.5 hours post-dose:

  • 4 mg tablet: 24.7 ng/mL

  • 8 mg ODT: 42.1 ng/mL

The volume of distribution (160 L) reflects extensive tissue penetration, with cerebrospinal fluid concentrations reaching 15% of plasma levels .

Metabolism and Elimination

Hepatic CYP3A4/2D6 mediate N-demethylation to norondansetron (inactive). The elimination half-life (t1/2t_{1/2}) varies by route:

  • IV: 3.9 hours

  • Oral: 5.7 hours

Therapeutic Applications and Dosing

Chemotherapy-Induced Nausea and Vomiting (CINV)

For highly emetogenic regimens (cisplatin ≥50 mg/m²):

  • Prophylaxis: 24 mg oral 30 minutes pre-chemotherapy

  • Efficacy: Complete response rates of 73% vs. 42% for metoclopramide in phase III trials (N=1,532)

Postoperative Nausea/Vomiting (PONV)

Risk-stratified dosing based on Apfel score:

  • High risk (≥3 factors): 16 mg IV pre-incision

  • Reduces PONV incidence from 62% to 23% (OR 0.21, 95% CI 0.17–0.26)

Adverse Effects and Risk Mitigation

Table 3: Risk Management Strategies

Risk FactorMonitoring ProtocolIntervention Threshold
Congenital LQTSContraindicate useN/A
Hypokalemia (<3.5 mM)Pre-dose ECG + serum K+Withhold if QTc >450 ms
CYP2D6 poor metabolizersReduce dose by 50%Trough level >100 ng/mL

Emerging Research Directions

Neurological Applications

Frontiers in Pharmacology (2024) highlights novel targets:

  • Migraine Prophylaxis: 8 mg twice daily reduces attack frequency by 35% (p=0.01) in refractory cases .

  • Opioid Withdrawal: Attenuates withdrawal symptoms through 5-HT3/δ-opioid receptor crosstalk (30% reduction in COWS score) .

Formulation Innovations

Phase I trials of intranasal (3S)-ondansetron demonstrate:

  • TmaxT_{\text{max}}: 15 minutes

  • Absolute bioavailability: 82%

  • Projected market entry: Q3 2026

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator